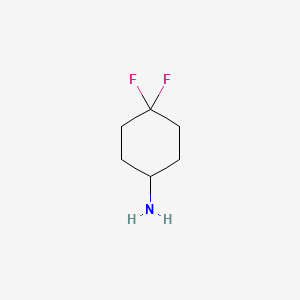

4,4-Difluorocyclohexanamine

描述

Contextual Significance of Fluorinated Amines in Advanced Chemical Systems

The introduction of fluorine into amine-containing molecules is a widely employed strategy in drug discovery and development. tandfonline.comtandfonline.com Fluorinated amines often exhibit modified physicochemical and biological properties compared to their non-fluorinated counterparts. enamine.netenamine.net The high electronegativity of fluorine can significantly alter the electron density of neighboring functional groups, which in turn affects properties like basicity (pKa), lipophilicity, metabolic stability, and membrane permeability. nih.govnih.gov

For instance, the presence of fluorine atoms can lower the pKa of an amine, making it less basic. yuntsg.comnih.gov This modulation of basicity is crucial in medicinal chemistry, as it can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov Fluorination can also enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, thereby prolonging the half-life of a drug. tandfonline.comnih.gov The strategic placement of fluorine can lead to improved binding affinity to target proteins and enhanced biological activity. tandfonline.com

Role of Cyclohexane (B81311) Scaffolds in Molecular Design

Cyclohexane and its derivatives are fundamental structural motifs in organic chemistry and are prevalent in a wide range of biologically active compounds. cabidigitallibrary.orgresearchgate.net The cyclohexane ring serves as a versatile, three-dimensional scaffold that can be readily functionalized to present substituents in well-defined spatial orientations. acs.orgemory.edu This conformational rigidity, compared to linear aliphatic chains, can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov

The use of cyclohexane scaffolds is a common strategy in the design of new therapeutic agents. scirp.org Marketed drugs containing fluorinated cyclohexane moieties include the anti-HIV agent Maraviroc and the cancer treatments Ivosidenib and Belzutifan. researchgate.net In these cases, the fluorinated cyclic scaffold was introduced to enhance potency, improve metabolic stability, or adjust lipophilicity. researchgate.net The ability to create diverse and complex molecular shapes from this simple carbocycle makes it an important component in the construction of new chemical entities. acs.org

Overview of Gem-Difluorination in Modulating Molecular Properties

The geminal difluoromethylene (CF₂) group is a particularly interesting fluorinated motif that can act as a bioisostere for other functional groups, such as a carbonyl or an ether oxygen. nih.govrsc.org The introduction of a CF₂ group into a molecule like cyclohexane has profound effects on its properties. nih.govresearchgate.net

Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms significantly influences the basicity of the nearby amine group. nih.govresearchgate.net Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF₂ moiety decreases the pKa of amines. nih.govresearchgate.net For example, β,β-difluoro substitution on a linear aliphatic amine can lower the pKa from approximately 10.7 to 7.3. nih.gov This reduction in basicity can be advantageous in drug design for optimizing pharmacokinetic properties. nih.gov

Metabolic Stability: Gem-difluorination is often employed to enhance metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov By replacing metabolically labile hydrogens with fluorine, the rate of metabolic degradation can be reduced. nih.gov Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model compounds. nih.govresearchgate.net However, in some specific cases, the introduction of a gem-difluoro group has been observed to decrease metabolic stability, possibly due to conformational changes that expose other parts of the molecule to metabolism. nih.govrsc.org

| Parameter | Effect of Gem-Difluorination | Reference |

| Basicity (pKa) of Amines | Decreases due to inductive electron withdrawal | nih.govnih.govresearchgate.net |

| Lipophilicity (LogP/LogD) | Can increase or decrease depending on molecular context | nih.govresearchgate.netnih.gov |

| Metabolic Stability | Generally increases by blocking metabolic sites | nih.govnih.govresearchgate.net |

| Table 2: Influence of Gem-Difluorination on Molecular Properties. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,4-difluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOFXVWAFFJFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397244 | |

| Record name | 4,4-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458566-84-2 | |

| Record name | 4,4-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Difluorocyclohexanamine and Its Derivatives

Direct Synthesis Approaches

Direct approaches aim to introduce the amine functionality onto the difluorocyclohexane scaffold in a minimal number of steps.

Preparation from 4,4-Difluorocyclohexanone Precursors

A primary and efficient method for synthesizing 4,4-Difluorocyclohexanamine is through the conversion of 4,4-Difluorocyclohexanone. chemicalbook.com This ketone is a useful synthetic intermediate for producing various pharmaceutical compounds.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for converting a ketone or aldehyde into an amine. wikipedia.org The process involves two main steps that can often be performed in a single pot: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of the imine to the final amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, 4,4-Difluorocyclohexanone is reacted with an ammonia source to form the corresponding imine. This intermediate is then reduced using a suitable reducing agent. wikipedia.org This method is advantageous as it can prevent the overalkylation that is often a problem with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, each with specific conditions and selectivities. masterorganicchemistry.comharvard.edu

Interactive Data Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces both the imine and the starting ketone; often added after imine formation is complete. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Can selectively reduce imines in the presence of ketones; stable in weakly acidic conditions. masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | A mild and selective reagent that does not reduce the precursor ketone. masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Uses catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere. wikipedia.org |

Hydrofluoric Acid and Cyanogen Trichloride Mediated Synthesis

An alternative synthetic route has been described for the preparation of 4,4-Difluorocyclohexylamine hydrochloride. This method involves the reaction of hydrofluoric acid and cyanogen trichloride to generate an intermediate, which is then reacted with ammonia water to produce this compound. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Hydrogenation of Fluorinated Precursors

The hydrogenation of various fluorinated molecules serves as a direct and atom-economical pathway to access fluorinated scaffolds. rsc.org This strategy can be applied to the synthesis of this compound and its derivatives from different precursors.

One such approach is the catalytic hydrogenation of fluoroarenes (fluorinated aromatic rings). researchgate.net This method allows for the conversion of flat aromatic compounds into three-dimensional saturated rings, such as cyclohexane (B81311) derivatives. liverpool.ac.uk For example, the hydrogenation of fluoropyridines can yield fluorinated piperidines, demonstrating the viability of reducing fluorinated nitrogen-containing heterocycles to their saturated amine counterparts.

Another relevant pathway is the reductive hydrogenation of a nitrile group on a fluorinated cyclohexane ring. In a multi-step synthesis of tetrafluorocyclohexylamine derivatives, a key final step involves the reduction of a nitrile. beilstein-journals.org While direct hydrogenation over a Palladium on carbon (Pd/C) catalyst resulted in low yields, treatment of the nitrile with nickel boride (generated in situ from nickel chloride and sodium borohydride) successfully reduced the nitrile to the primary amine in a 50% yield. beilstein-journals.org

Multi-step Synthesis from Commercially Available Materials

Complex molecules like this compound are often prepared via multi-step synthetic sequences starting from readily available materials. These routes offer flexibility in introducing various functional groups and controlling stereochemistry.

A reported synthesis for fluorinated cyclohexylamines begins with a Birch reduction of benzonitrile, followed by quenching with methyl iodide. beilstein-journals.org The resulting cyclohexadiene intermediate undergoes a series of transformations including epoxidation, hydrofluorination, and ultimately, reduction of the nitrile to form the amine. beilstein-journals.org

Formation of N-(4,4-difluorocyclohexyl)formamide

The Leuckart reaction (or Leuckart-Wallach reaction) is a classic method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgntnu.nomdpi.com This reaction typically requires high temperatures (120-165 °C) and proceeds through the formation of an N-formylated intermediate, which is then hydrolyzed to yield the final amine. wikipedia.orgmdpi.comalfa-chemistry.com

In the context of this compound synthesis, 4,4-Difluorocyclohexanone could be heated with formamide or ammonium formate to produce N-(4,4-difluorocyclohexyl)formamide. wikipedia.org This formamide derivative can then be isolated and subsequently hydrolyzed under acidic or basic conditions to afford the target primary amine, this compound. mdpi.com This two-step sequence is a hallmark of the Leuckart reaction pathway. semanticscholar.org In some cases, the addition of formic acid and triethylamine during a hydrogenation reaction of a precursor can also lead to the formation of a formamide. beilstein-journals.org

Subsequent Hydrolysis to the Amine Hydrochloride Salt

The final step in many synthetic routes yielding this compound as a free base is its conversion to the more stable and handleable hydrochloride salt. This transformation is a standard acid-base reaction where the amine acts as a base and reacts with hydrochloric acid.

The process generally involves dissolving the free base of the organic amine in a suitable protic solvent. google.com Subsequently, hydrochloric acid is introduced, often generated in situ to ensure anhydrous conditions, which can be crucial for preventing side reactions and promoting crystallization. google.com One method for in-situ generation of HCl is the use of a trialkylsilylchloride, which reacts with a protic solvent to produce the acid. google.com The addition of the acid protonates the amine group of the this compound, forming the corresponding ammonium chloride salt. The resulting this compound hydrochloride, being an ionic compound, typically has lower solubility in organic solvents than its free base form and will precipitate out of the solution. The crystalline salt can then be collected by filtration, washed, and dried. google.com This salt form is often a white or almost white crystalline powder, which is soluble in water and other polar solvents.

Advanced Fluorination Techniques Applicable to Cyclohexylamines

The introduction of fluorine atoms into organic molecules requires specialized reagents and methods due to the high electronegativity of fluorine and the strength of the resulting carbon-fluorine bond.

Nucleophilic fluorination involves the use of a nucleophilic fluoride source, such as an alkali metal fluoride (e.g., KF) or tetraalkylammonium fluoride, to displace a leaving group or open a strained ring. ucla.edu This approach is often challenged by the low nucleophilicity and high basicity of the fluoride ion in protic solvents due to strong hydrogen bonding. thermofisher.com

To overcome these challenges, various strategies have been developed. The use of anhydrous fluoride sources, phase-transfer catalysts, and specialized reagents is common. For the synthesis of a gem-difluoro compound like this compound, a typical precursor would be the corresponding ketone, 4-aminocyclohexanone. This ketone can be treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents convert the carbonyl group directly into a difluoromethylene group.

Recent advancements have focused on developing milder and more user-friendly nucleophilic fluorination methods. ucla.edu This includes the development of reagents like PyFluor and PhenoFluor, which offer improved stability and handling. ucla.eduthermofisher.com Additionally, transition-metal-catalyzed nucleophilic fluorination reactions are an active area of research, aiming to enable these transformations under milder conditions starting from more readily available materials. ucla.edu

C-H Bond Fluorination

Direct C-H bond fluorination represents a powerful and atom-economical approach to introduce fluorine into organic molecules, circumventing the need for pre-functionalized starting materials. Research in this area has led to the development of various catalytic systems capable of selectively activating and fluorinating C(sp³)–H bonds.

One promising strategy involves the use of manganese catalysts. For instance, manganese-porphyrin and manganese-salen complexes have been investigated for the fluorination of aliphatic and benzylic C-H bonds. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net These reactions typically employ a fluoride ion source, such as silver fluoride (AgF), tetrabutylammonium fluoride, or triethylamine trihydrofluoride (TREAT·HF), in the presence of an oxidant. nih.gov The proposed mechanism involves the formation of a high-valent manganese-oxo species that abstracts a hydrogen atom from the substrate, generating a carbon-centered radical. This radical is then trapped by a fluoride source to yield the fluorinated product. chemrxiv.org

While this methodology has shown success for a range of hydrocarbon substrates, its application to more complex, nitrogen-containing molecules like derivatives of cyclohexanamine can be challenging. Computational studies have suggested that the presence of nitrogen atoms in the substrate can significantly increase the activation energy for the C-H abstraction step, potentially hindering the reaction. chemrxiv.orgchemrxiv.org

Below is a table summarizing the general conditions for manganese-catalyzed C-H fluorination:

| Catalyst | Fluoride Source | Oxidant | Substrate Scope | Reference |

| Manganese Porphyrin | AgF, Tetrabutylammonium Fluoride | Iodosylbenzene | Aliphatic C-H bonds | nih.gov |

| Manganese Salen | TREAT·HF, KF | Phenyliodine Diacetate | Benzylic C-H bonds | nih.gov |

This table represents generalized conditions and the optimal conditions can vary depending on the specific substrate.

Decarboxylative and Deborylative Fluorinations

Decarboxylative and deborylative fluorination methods offer alternative routes to fluorinated compounds from readily available carboxylic acids and boronic acids or their esters, respectively. These methods are particularly valuable as they provide a means to install fluorine at a specific position on a molecular scaffold.

Decarboxylative Fluorination:

This transformation involves the replacement of a carboxylic acid group with a fluorine atom. Significant progress has been made in this area through the use of photoredox catalysis. organic-chemistry.orgnih.gov In a typical setup, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer from the carboxylate, leading to the formation of a carboxyl radical. This radical readily extrudes carbon dioxide to generate an alkyl radical, which is then trapped by an electrophilic fluorine source, such as Selectfluor®, to afford the final fluorinated product. organic-chemistry.org

Recent advancements have seen the development of robust photocatalysts, including those based on covalent organic frameworks (COFs), which offer high efficiency and recyclability. nih.gov These systems have been successfully applied to a broad range of aliphatic carboxylic acids, including those with cyclic and heterocyclic motifs. nih.gov

Another well-established method for decarboxylative fluorination utilizes silver catalysis. organic-chemistry.org In this approach, a silver(I) salt, often in combination with an oxidant, facilitates the decarboxylation of the carboxylic acid and subsequent fluorination.

The general parameters for photocatalytic decarboxylative fluorination are outlined in the table below:

| Catalyst System | Fluorine Source | Light Source | Substrate Scope | Reference |

| Iridium or Ruthenium Photocatalyst | Selectfluor® | Blue or Purple LEDs | Wide range of aliphatic carboxylic acids | organic-chemistry.org |

| Covalent Organic Framework (COF) | Selectfluor® | Visible Light | Aliphatic and cyclic carboxylic acids | nih.gov |

| Silver Nitrate | Selectfluor® | Not applicable (thermal) | Aliphatic carboxylic acids | organic-chemistry.org |

This table presents typical conditions; specific reaction parameters may need optimization for different substrates.

Deborylative Fluorination:

Deborylative fluorination involves the conversion of a C-B bond, typically from a boronic acid or ester, to a C-F bond. This method has been extensively developed for the fluorination of aryl and vinyl boronic esters, with copper-mediated systems being particularly effective. nih.govnih.govmdpi.com The reaction generally proceeds via a copper(III)-fluoride intermediate, which undergoes transmetalation with the boronic ester followed by reductive elimination to form the C-F bond. nih.gov

While highly successful for sp²-hybridized carbon centers, the application of deborylative fluorination to sp³-hybridized systems like cyclohexyl boronic esters is an area of ongoing research. The development of efficient catalysts and reaction conditions for such transformations would provide a valuable tool for the synthesis of compounds like this compound from appropriately functionalized precursors.

The following table summarizes the key components of copper-mediated deborylative fluorination of aryl boronic esters, which may serve as a starting point for the development of methods for cyclohexyl systems:

| Copper Source | Fluoride Source | Ligand/Additive | Substrate Scope | Reference |

| Cu(OTf)₂py₄ | [(¹⁸F]KF/K₂₂₂) | Pyridine | Aryl boronic esters for PET | nih.gov |

| Copper Triflate | N-Fluoropyridinium salts | Various | Aryl boronic esters | nih.gov |

This table is based on the fluorination of aryl boronic esters and conditions would likely require significant modification for cyclohexyl substrates.

Reactivity and Reaction Mechanisms of 4,4 Difluorocyclohexanamine

Amine Reactivity in Organic Transformations

The amine functional group in 4,4-difluorocyclohexanamine serves as a nucleophilic center, enabling its participation in a variety of standard organic transformations.

Nucleophilic Substitution ReactionsAs a nucleophile, this compound can engage in nucleophilic substitution reactions, particularly with activated aromatic systems (SNAr reactions) or alkyl halides.nih.govnih.govIn SNAr reactions, the amine attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide.rsc.orgresearchgate.netThe rate and success of these reactions are highly dependent on the nucleophilicity of the amine. Due to the inductive effect of the gem-difluoro moiety, this compound is a weaker nucleophile than cyclohexanamine. This reduced reactivity means that more forcing conditions (e.g., higher temperatures or stronger bases) may be required to achieve substitution compared to its non-fluorinated counterpart.

The basicity of an amine is a reliable indicator of its nucleophilicity. The gem-difluorination has a pronounced effect on the pKa of the corresponding protonated amine, as illustrated in the table below.

| Compound | pKa of Conjugate Acid |

| Cyclohexanamine | 10.6 |

| This compound | 9.3 |

| This interactive table presents data on the acidity of the protonated amine, where a lower pKa value indicates reduced basicity of the amine. nih.govresearchgate.net |

Influence of Gem-Difluorination on Reaction Outcomes

The gem-difluoro group does more than just alter basicity; it significantly influences the outcomes of reactions involving radical intermediates and modifies the electrochemical properties of the molecule and its derivatives.

Impact on Minisci Reactions and Radical SourcesThe Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles via a nucleophilic radical addition.wikipedia.orgWhile this compound itself is not typically used as a direct radical precursor in these reactions, studies on closely related 4,4-difluorocyclohexane building blocks, such as carboxylic acids and trifluoroborates, provide critical insights into the behavior of the 4,4-difluorocyclohexyl radical.nih.govenamine.netresearchgate.net

In parallel studies comparing non-fluorinated and gem-difluorinated cycloalkyl building blocks in Minisci reactions, it was found that the position of the CF2 group has a significant impact on reaction efficiency. nih.govacs.org Notably, radicals generated from 4,4-difluorinated cycloalkyl precursors exhibit nearly the same reaction efficiency as their non-fluorinated counterparts. nih.govacs.org This is in stark contrast to 2,2- and 3,3-difluorinated analogs, which show diminished activity. acs.org This finding suggests that the electronic deactivation by the CF2 group is less detrimental when it is positioned further from the radical center. Both carboxylic acids and trifluoroborates have been successfully used as radical sources, with carboxylic acids sometimes providing better yields, albeit requiring a larger excess. nih.govresearchgate.net

Modulation of Redox PotentialsThe presence of the gem-difluoro group has a distinct effect on the electrochemical properties of the cyclohexyl scaffold. Cyclic voltammetry studies on gem-difluorinated cycloalkyl trifluoroborates, including the 4,4-difluoro derivative, revealed that they possess considerably higher oxidation potentials compared to their non-fluorinated analogs.nih.govacs.orgThis indicates that the fluorinated compounds are more difficult to oxidize.

The table below compares the anodic peak potentials (Ea,p), a measure of oxidation potential, for various cycloalkyl trifluoroborates.

| Cycloalkyl Trifluoroborate | Anodic Peak Potential (Ea,p vs Fc/Fc+) [V] |

| Cyclohexyl | 0.96 |

| 4,4-Difluorocyclohexyl | 1.14 |

| Cyclopentyl | 1.12 |

| 3,3-Difluorocyclopentyl | 1.25 |

| This interactive table showcases the increased oxidation potential resulting from gem-difluorination. researchgate.netacs.org |

Stereoelectronic Effects of Vicinal and Geminal Fluorine Atoms

The reactivity of this compound is profoundly influenced by the stereoelectronic effects imparted by the two fluorine atoms attached to the same carbon (a geminal arrangement). Fluorine is the most electronegative element, leading to strong carbon-fluorine (C-F) bonds that are highly polarized. st-andrews.ac.uk These effects alter the properties of the entire molecule compared to its non-fluorinated counterpart, cyclohexanamine.

The primary influence of the geminal difluoro group is a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the cyclohexane (B81311) framework, pulling electron density away from the nitrogen atom of the amine group. As a consequence, the lone pair of electrons on the nitrogen is less available to donate to a proton, which significantly reduces the basicity of the amine. This is reflected in the predicted pKa value of the conjugate acid of this compound, which is lower than that of cyclohexanamine's conjugate acid, indicating it is a weaker base.

| Compound | Predicted pKa (Conjugate Acid) | Effect of Fluorination |

| Cyclohexanamine | ~10.6 | Baseline |

| This compound | 9.86 ± 0.70 lookchem.com | Decreased Basicity |

Catalytic Transformations Involving this compound

This compound serves as a valuable building block in synthetic chemistry, particularly in reactions that form new carbon-nitrogen or other bonds at the amine functional group. Its participation in such reactions is often facilitated by transition metal catalysts.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds, with the Buchwald-Hartwig amination being a prominent example. libretexts.org In these reactions, this compound can act as the nucleophilic amine component, coupling with aryl halides or pseudohalides to form N-aryl amines.

The general catalytic cycle for a Buchwald-Hartwig reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a palladium(II) complex. youtube.com

Amine Coordination and Deprotonation : The amine (in this case, this compound) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination : The aryl group and the amido group couple, forming the new C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The reduced nucleophilicity of this compound, due to the electron-withdrawing fluorine atoms, can make it less reactive than non-fluorinated analogues. Consequently, these reactions often require carefully selected conditions, including highly active palladium catalysts, specialized phosphine (B1218219) ligands (such as bulky biarylphosphines), and a strong base to facilitate the deprotonation step. libretexts.org

Representative Palladium-Catalyzed N-Arylation

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Bromobenzene | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(4,4-difluorocyclohexyl)aniline |

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide a complementary approach for forming C-N bonds, often under different conditions than their palladium-catalyzed counterparts. The Ullmann condensation is a classic example, involving the coupling of an amine with an aryl halide, typically an iodide or bromide, mediated by a copper catalyst.

Similar to palladium-catalyzed processes, the Ullmann reaction mechanism is thought to involve the coordination of the amine and the aryl halide to a copper center. The electron-withdrawing nature of the gem-difluoro group in this compound necessitates robust reaction conditions, which may include higher temperatures and the use of specific ligands to facilitate the coupling.

Beyond C-N bond formation, copper catalysts are also effective for other transformations of amines. For instance, copper(II) tetrafluoroborate (B81430) has been shown to be an efficient catalyst for the acetylation of amines using acetic anhydride. organic-chemistry.org This reaction proceeds smoothly under mild, solvent-free conditions at room temperature. The high efficiency and chemoselectivity of this method make it suitable for acylating amines like this compound without affecting other acid-sensitive functional groups that might be present in a more complex substrate. organic-chemistry.org

Representative Copper-Catalyzed N-Arylation (Ullmann Type)

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | This compound | CuI / L-Proline | K₂CO₃ | DMSO | N-(4,4-difluorocyclohexyl)aniline |

Computational and Spectroscopic Characterization of 4,4 Difluorocyclohexanamine and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of chemical compounds. For a molecule like 4,4-Difluorocyclohexanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography of its derivatives provides a complete picture of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, and for fluorinated compounds, ¹⁹F NMR is particularly insightful.

¹H NMR: In the ¹H NMR spectrum of a fluorinated cyclohexane (B81311) derivative, the proton signals are influenced by the electronegative fluorine atoms and through-bond coupling. Protons on carbons adjacent to the fluorine-bearing carbon (C4) and the nitrogen-bearing carbon (C1) will exhibit characteristic chemical shifts and splitting patterns. For instance, in related fluorocyclohexanes, the axial and equatorial protons on the same carbon are chemically non-equivalent and will show distinct signals, often with complex splitting due to coupling with neighboring protons and fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C4) will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling. The carbons adjacent to C4 will also exhibit coupling to the fluorine atoms (two-bond C-F coupling), resulting in further splitting. The chemical shift of C4 will be significantly downfield due to the high electronegativity of the attached fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be indicative of the geminal difluoroalkyl environment. In the proton-coupled ¹⁹F NMR spectrum, this signal would be split into a complex multiplet due to coupling with the neighboring protons on C3 and C5.

Illustrative NMR Data for a Related Compound: 4-Methyl-1,1-difluorocyclohexane modgraph.co.uk

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 0.47 (2H, ax) | m | |

| 0.34 (2H, eq) | m | ||

| ¹³C | Data not provided | ||

| ¹⁹F | Data not provided |

Note: This table presents substituent chemical shifts (SCS) for the 2-axial and 2-equatorial protons relative to the non-fluorinated analogue and illustrates the non-additivity of fluorine SCS effects.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (C₆H₁₁F₂N, MW: 135.16). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for cyclohexylamines include the loss of the amino group and ring fragmentation. The presence of fluorine atoms would influence the fragmentation, and ions containing fluorine would be readily identifiable.

Expected Fragmentation for this compound:

| Fragment Ion | m/z | Possible Structure |

| [C₆H₁₁F₂N]⁺ | 135 | Molecular Ion |

| [C₆H₁₀F₂]⁺ | 118 | Loss of NH |

| [C₅H₈F₂]⁺ | 105 | Ring fragmentation |

| [C₄H₆F₂]⁺ | 92 | Further fragmentation |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the cyclohexane ring, and the C-F bonds.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3300-3500 | Two bands for primary amine |

| C-H stretch | 2850-2960 | Aliphatic C-H |

| N-H bend | 1590-1650 | Scissoring vibration |

| C-F stretch | 1000-1400 | Strong, characteristic bands |

For comparison, the IR spectrum of the parent compound, cyclohexylamine, shows characteristic N-H stretching vibrations around 3360 and 3280 cm⁻¹ and C-H stretching vibrations just below 3000 cm⁻¹. nist.gov

X-ray Crystallography of Derivatives

While obtaining suitable crystals of the parent amine for X-ray diffraction can be challenging, derivatives can often be readily crystallized. For instance, forming a salt (e.g., hydrochloride) or an amide can facilitate crystallization. X-ray crystallography provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

In a study of all-cis 2,3,5,6-tetrafluorocyclohexylamine derivatives, X-ray crystallography revealed the facial polarity of the fluorinated cyclohexane rings, leading to specific intermolecular packing arrangements in the solid state. nih.gov It is expected that derivatives of this compound would also exhibit interesting solid-state structures influenced by hydrogen bonding involving the amine group and potential intermolecular C-F···H interactions.

Quantum Chemical Calculations and Molecular Modeling

Computational methods, particularly quantum chemical calculations, are increasingly used to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to predict a wide range of properties for this compound, including its geometry, conformational preferences, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts.

By calculating the energies of different conformers (e.g., chair conformations with the amino group in axial or equatorial positions), the most stable conformation can be identified. DFT can also be used to simulate NMR spectra, which can be compared with experimental data to confirm structural assignments. Furthermore, calculations can provide insights into the electronic properties of the molecule, such as the molecular electrostatic potential, which can help in understanding its reactivity and intermolecular interactions.

Computational studies on other fluorinated organic molecules have demonstrated the utility of DFT in understanding the effects of fluorination on molecular structure and properties. nih.gov For this compound, DFT could be employed to investigate the influence of the gem-difluoro group on the basicity of the amine and the conformational equilibrium of the cyclohexane ring.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which minimizes angle and torsional strain. libretexts.org In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The interconversion between the two chair forms, known as a ring flip, allows for the exchange of axial and equatorial positions. organicchemistrytutor.com

The energy difference between the equatorial and axial conformers is quantified by the conformational free energy, or "A-value". lumenlearning.com A positive A-value indicates a preference for the equatorial position. For the parent aminocyclohexane, the A-value is approximately 1.2–1.4 kcal/mol, indicating a strong preference for the equatorial conformer. This preference is driven by the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when the amino group is in the axial position, interacting with the axial hydrogens at C3 and C5. lumenlearning.com

Computational studies using Density Functional Theory (DFT) are employed to calculate the relative energies of these conformers. By optimizing the geometry of both the axial and equatorial forms, their potential energies can be determined, providing a theoretical A-value. The energy landscape is a surface that maps the potential energy of the molecule for all possible atomic arrangements. The chair conformers represent low-energy valleys on this landscape, separated by higher-energy transition states (like the twist-boat conformation) that constitute the energy barrier for the ring flip.

While specific computational studies for this compound are not extensively available in public literature, the principles of conformational analysis allow for a robust prediction. The gem-difluoro group at C4 is distant from the C1-amino group and does not introduce new 1,3-diaxial interactions with it. Therefore, the primary steric considerations remain the same as in aminocyclohexane, and the amino group is expected to have a strong preference for the equatorial position.

| Conformer | Substituent Position (C1-NH₂) | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|---|---|

| Equatorial | Equatorial | None | 0.0 (Reference) | >95% |

| Axial | Axial | 1,3-diaxial (NH₂↔H) | ~1.2 - 1.4 | <5% |

Prediction of Reactivity and Stability Parameters

The stability and reactivity of this compound can be predicted using quantum chemical parameters derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. rsc.org

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η ≈ (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

The gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect. This effect can lower the energy of the HOMO, which is primarily located on the nitrogen lone pair of the amino group. This reduction in HOMO energy leads to a decrease in the basicity (pKa) of the amine compared to non-fluorinated aminocyclohexane, a key aspect of its stability and reactivity profile. nih.gov

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 | Electron-donating ability |

| ELUMO | - | 1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.0 | High value indicates good kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -1.5 | Energy released upon electron gain |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 | Resistance to electronic change |

| Chemical Softness (S) | 1 / η | 0.25 | Propensity to react |

| Electrophilicity Index (ω) | χ² / (2η) | 0.78 | Global electrophilic nature |

Note: The values presented are illustrative for a similar aminocyclohexane structure, calculated at a representative DFT level. Actual values for this compound would require specific computation.

Computational Studies on Electronic and Steric Properties

Computational methods are essential for decoupling and quantifying the electronic and steric properties of this compound.

Electronic Properties: The primary electronic feature of the 4,4-difluoro group is its potent inductive electron withdrawal (-I effect) due to the high electronegativity of fluorine. This effect propagates through the sigma bonds of the cyclohexane ring, reducing electron density throughout the framework. A key consequence is the decreased basicity of the C1-amino group. The lone pair on the nitrogen atom is less available for protonation because it is stabilized by the electron-withdrawing influence of the distant fluorine atoms. nih.gov

Steric Properties: Steric effects relate to the spatial arrangement of atoms and the repulsion that occurs when they are forced into close proximity. In this compound, the main steric concern is the preference of the amino group for the more spacious equatorial position to avoid 1,3-diaxial steric strain, as discussed in the conformational analysis.

While the fluorine atoms are smaller than hydrogen in terms of van der Waals radius, the C-F bond is longer than the C-H bond. The gem-difluoro group itself does not add significant steric bulk in a way that would influence the conformational preference at the distant C1 position. However, in derivatives where other substituents are present on the ring, the steric profile of the difluoromethyl group would play a crucial role in dictating the most stable conformation by influencing the relative energies of different chair forms. Computational models can precisely calculate the energetic cost of these steric clashes, providing a quantitative basis for conformational preferences.

Applications in Medicinal Chemistry and Drug Discovery

4,4-Difluorocyclohexanamine as a Building Block in Drug Synthesis

The selective incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic efficacy. chemrxiv.org Fluorinated building blocks, such as this compound, have become increasingly important in drug discovery for their ability to fine-tune the physicochemical properties of a molecule. nih.govenamine.net The gem-difluoromethylene group (CF2) is a particularly valuable motif found in several pharmaceuticals and biologically active compounds. enamine.net

This compound serves as a readily available, sp3-rich building block for incorporation into more complex molecules. nih.govenamine.netepa.gov Medicinal chemists utilize such fluorinated fragments to decorate aromatic or heterocyclic core structures, which remain prevalent elements in drug molecules. nih.gov The synthesis of novel molecular entities often involves coupling reactions where the amine group of this compound participates in forming amide, urea, or other linkages. For instance, a common synthetic route involves the alkoxycarbonylation of primary or secondary amines with reagents like N,N'-carbonyldiimidazole (CDI) to create carbamate-bridged compounds. mdpi.com

The value of the 4,4-difluorocyclohexyl moiety is exemplified by the development of the antiretroviral drug Maraviroc. researchgate.net In the optimization process for this drug, the related building block 4,4-difluorocyclohexanecarboxylic acid was used to modify the lead compound, resulting in a molecule with a unique antiviral profile and, notably, a lack of affinity for the hERG channel, which is a critical safety consideration. enamine.net Other marketed drugs, such as the anticancer agent Ivosidenib, also feature gem-difluorocycloalkyl groups, highlighting the relevance of this structural class in modern pharmaceuticals. researchgate.net

The use of saturated, three-dimensional scaffolds is an evident trend in modern drug discovery, aimed at increasing the structural complexity and improving the properties of drug candidates compared to flat, aromatic systems. nih.gov The 4,4-difluorocyclohexane ring acts as a robust and desirable scaffold for this purpose. Its rigid, non-planar structure provides a framework to which other functional groups can be attached with well-defined spatial orientations. This conformational restriction can lead to an increase in binding affinity by limiting the rotational freedom of the molecule, thereby reducing the entropic penalty of binding to a biological target. mdpi.com

As a scaffold, the 4,4-difluorocyclohexyl group introduces two fluorine atoms that can significantly alter the molecule's properties without drastically increasing its size, as fluorine is a relatively small atom. nih.gov This allows for the exploration of chemical space around a core structure, enabling chemists to systematically probe interactions within a target's binding site and optimize for potency and selectivity. enamine.netnih.gov

Bioisosteric Replacement Strategies Utilizing Gem-Difluorocyclohexane Moieties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to address issues related to potency, selectivity, and pharmacokinetics. nih.gov The gem-difluoromethylene (CF2) group is considered a valuable bioisostere for a methylene (CH2) group, a hydrogen atom, or even a carbonyl group in some contexts. informahealthcare.com This substitution can lead to profound changes in a molecule's biological and physicochemical profile. sci-hub.ru

The introduction of a gem-difluoro group onto the cyclohexane (B81311) ring significantly modulates key physicochemical properties relevant to drug discovery. nih.gov

Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the rest of the molecule. nih.gov This effect lowers the basicity of the amine group in this compound, resulting in a lower pKa compared to its non-fluorinated counterpart, cyclohexylamine. researchgate.netchemrxiv.org This modulation of pKa can be critical for altering a drug's absorption, distribution, and target engagement.

Lipophilicity (LogP): The impact of gem-difluorination on lipophilicity is complex and context-dependent. nih.gov While fluorine is the most electronegative element, its effect on LogP is not straightforward. In some cases, gem-difluorination of cycloalkanes can lead to a decrease in lipophilicity. chemrxiv.org However, in other molecular contexts, it can result in no change or even an increase in lipophilicity. chemrxiv.org This nuanced effect allows for the fine-tuning of a molecule's lipophilicity to optimize its solubility, permeability, and pharmacokinetic profile. nih.gov

Aqueous Solubility: Changes in lipophilicity and the introduction of polar C-F bonds influence a compound's aqueous solubility. nih.gov The relationship often correlates with lipophilicity; for instance, compounds with lower LogD7.4 values (a measure of lipophilicity at physiological pH) may exhibit higher kinetic aqueous solubility. chemrxiv.org Strategically placing fluorine atoms can help balance the need for sufficient solubility for formulation and absorption with the lipophilicity required for membrane permeability.

Table 1: Comparative Physicochemical Properties of Functionalized Cyclohexanes Data derived from studies on functionalized gem-difluorinated cycloalkanes and related structures.

| Compound/Moiety | Property | Effect of gem-Difluorination | Rationale |

|---|---|---|---|

| Cyclohexylamine | pKa (Basicity) | Decreases | Strong inductive electron-withdrawing effect of fluorine atoms reduces the basicity of the amine. nih.gov |

| Cyclohexane | Lipophilicity (LogP) | Variable (Often decreases) | Complex interplay of size, polarity, and intramolecular interactions. chemrxiv.orgnih.gov |

| Cyclohexane | Aqueous Solubility | Variable | Depends on the overall changes to lipophilicity and polarity. nih.gov |

A major goal in drug design is to improve a compound's metabolic stability to ensure sufficient exposure in the body after administration. enamine.net The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

Introducing a gem-difluoro group at a position susceptible to oxidative metabolism, such as the 4-position of a cyclohexane ring, can effectively block this metabolic pathway. researchgate.net This "metabolic blocking" strategy often leads to a longer half-life and improved pharmacokinetic (PK) properties. enamine.net Studies have shown that gem-difluorination typically either does not negatively affect or can slightly improve the metabolic stability of model compounds. nih.gov By enhancing metabolic stability, the CF2 group can contribute to improved ADME (Absorption, Distribution, Metabolism, and Excretion) and PK-profiles, which are critical for a drug's success. enamine.netenamine.net

Table 2: Impact of gem-Difluorination on Pharmacokinetic Parameters

| Parameter | Impact of gem-Difluorination | Mechanism/Reason |

|---|---|---|

| Metabolic Stability | Generally improved or unaffected | The strong C-F bond is resistant to enzymatic cleavage, blocking sites of metabolic oxidation. enamine.netnih.gov |

| Half-life (t1/2) | Often increased | Reduced metabolic clearance leads to a longer duration of the compound in circulation. |

| Bioavailability | Can be improved | Enhanced metabolic stability can lead to a greater fraction of the administered dose reaching systemic circulation. sci-hub.ru |

The replacement of hydrogen atoms with fluorine can significantly influence a molecule's interaction with its biological target. enamine.net The gem-difluoro group alters the conformation and electronic profile of the cyclohexane ring, which can lead to enhanced binding affinity and selectivity. researchgate.net

Development of Enzyme Inhibitors and Receptor Ligands

The rigid, lipophilic nature of the 4,4-difluorocyclohexyl group, combined with the electron-withdrawing effects of the fluorine atoms, makes it an attractive component for designing molecules that interact with specific biological targets such as enzymes and receptors.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid. Elevated levels of cortisol in tissues like the liver and adipose are associated with metabolic syndrome, including obesity and type 2 diabetes. googleapis.comnih.gov Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions. googleapis.com

| Compound Name | Target | Therapeutic Application | Reference |

|---|---|---|---|

| 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-(4,4-difluorocyclohexyl)pyrimidine-4-carboxamide | 11β-HSD1 | Metabolic Syndrome (e.g., Type 2 Diabetes, Obesity) | googleapis.comgoogle.comkisti.re.kr |

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. epo.org Developing ligands with high selectivity for specific GPCR subtypes is a major goal in drug discovery to maximize therapeutic effects while minimizing side effects.

The 4,4-difluorocyclohexyl group has been utilized in the design of selective ligands for GPCRs, such as the muscarinic acetylcholine M4 receptor (a target for neurological and psychiatric disorders). googleapis.com An example is the compound 8-(4,4-difluorocyclohexyl)-3,4-dimethylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine , which was developed as a positive allosteric modulator (PAM) for the M4 receptor. googleapis.com PAMs bind to a site on the receptor distinct from the primary (orthosteric) site, enhancing the effect of the natural ligand. googleapis.com In this context, the 4,4-difluorocyclohexyl substituent is critical for achieving the desired potency and selectivity, likely by establishing favorable interactions within the allosteric binding site of the receptor. This approach allows for fine-tuning of receptor activity rather than simple activation or blockade, offering a more nuanced therapeutic strategy. googleapis.com

| Compound Name | Target | Mechanism | Reference |

|---|---|---|---|

| 8-(4,4-difluorocyclohexyl)-3,4-dimethylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine | Muscarinic Acetylcholine M4 Receptor (GPCR) | Positive Allosteric Modulator (PAM) | googleapis.com |

Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. The 4,4-difluorocyclohexyl moiety has been successfully integrated into the design of potent and selective kinase inhibitors.

A prominent example is NMS-P118 (2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide) , a highly selective and orally available inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). acs.org PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a validated strategy for treating certain cancers, particularly those with deficiencies in other repair pathways (e.g., BRCA mutations). acs.orgresearchgate.net In the development of NMS-P118, the 4,4-difluorocyclohexyl group attached to a piperidine ring was identified as a critical structural feature. This group was optimized to fit into a specific hydrophobic pocket of the PARP-1 active site, contributing significantly to the inhibitor's high potency and, crucially, its selectivity over the closely related PARP-2 isoform. acs.org

| Compound Name | Target Kinase | Therapeutic Application | Reference |

|---|---|---|---|

| NMS-P118 | PARP-1 | Oncology | acs.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic study of how structural modifications to a compound affect its biological activity (SAR) and physicochemical properties (SPR) is fundamental to drug design. The this compound moiety provides a unique tool for such studies.

The development of the PARP-1 inhibitor NMS-P118 provides a clear case study in SAR. During its optimization, researchers explored various substituents on the piperidine ring. The SAR studies revealed that a bulky, lipophilic group was preferred for optimal binding. acs.org Comparison of different cycloalkyl groups showed that the 4,4-difluorocyclohexyl moiety conferred superior potency and selectivity compared to non-fluorinated or smaller cycloalkyl groups. This highlights that the specific size, shape, and electronic properties of the 4,4-difluorocyclohexyl group are key to its strong and selective interaction with the PARP-1 enzyme, demonstrating a clear correlation between this structural feature and the resulting biological activity. acs.org

A successful drug must possess not only high potency but also favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, often referred to as "drug-likeness." The incorporation of geminal fluorine atoms is a well-established strategy for optimizing these properties. researchgate.netnih.govresearchgate.net

The 4,4-difluorocyclohexyl group influences ADMET properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms at the 4-position of the cyclohexane ring effectively blocks that site from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug inactivation. researchgate.net This can increase the metabolic stability and half-life of the drug.

Modulation of Lipophilicity: Fluorine is highly electronegative but can participate in hydrophobic interactions. The introduction of a CF2 group generally increases a molecule's lipophilicity (logP) compared to a CH2 group, which can enhance membrane permeability and cell penetration. However, this effect must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and non-specific binding. nih.gov

Tuning Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can lower the pKa (basicity) of a nearby amino group through an inductive effect. This modulation can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity). nih.gov

| Property | Effect of 4,4-Difluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Blocks oxidative metabolism at the C4 position. researchgate.net |

| Lipophilicity (logP) | Increased | CF2 group is more lipophilic than a CH2 group, potentially improving permeability. nih.gov |

| Basicity (pKa) of Amine | Decreased | Inductive electron-withdrawing effect of fluorine atoms. nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of New Synthetic Pathways for Complex Derivatives

The development of novel and efficient synthetic methodologies is paramount to fully harnessing the potential of the 4,4-difluorocyclohexanamine core. Current research is moving beyond simple modifications to explore robust pathways for creating structurally complex and diverse derivatives. A key area of focus is the selective hydrogenation of readily available fluorinated arenes, which can be achieved using highly effective and recyclable catalysts like rhodium nanoparticles on modified silica (B1680970) supports. researchgate.net This approach provides access to a wide range of fluorinated cyclohexane (B81311) derivatives, which are valuable as industrially relevant building blocks. researchgate.net

Future synthetic explorations are anticipated to concentrate on:

Asymmetric Synthesis: Developing methods to control the stereochemistry of derivatives, particularly when additional chiral centers are introduced. This is crucial for isolating specific stereoisomers with optimal biological activity.

Spirocyclic Compounds: Designing synthetic routes to incorporate the 4,4-difluorocyclohexane ring into spirocyclic systems. mdpi.comrsc.org Spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity. rsc.org

Late-Stage Fluorination: While building block approaches are common, research into late-stage fluorination techniques for complex molecules continues to be an active area, potentially offering alternative routes to novel analogs. ccspublishing.org.cn

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of derivatives offers advantages in terms of safety, scalability, and reaction control, which is particularly relevant for industrial-scale production. researchgate.net

These advanced synthetic strategies will enable medicinal chemists to generate a broader array of complex molecules, expanding the chemical space available for screening and development in various applications. rsc.org

Advanced Computational Approaches in Design and Optimization

In silico methods are becoming indispensable tools in modern chemical research, accelerating the design-make-test-analyze cycle. For derivatives of this compound, computational approaches are being leveraged to predict molecular properties, guide synthetic efforts, and optimize interactions with biological targets. nih.gov

Key computational strategies include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic structure, conformational preferences, and reactivity of fluorinated molecules. nih.gov This insight is critical for predicting how the gem-difluoro group will influence a molecule's behavior.

Molecular Docking and Dynamics: These simulations are used to predict the binding affinity and mode of interaction between a ligand (a this compound derivative) and a protein target. nih.gov This helps in prioritizing which compounds to synthesize and test, saving time and resources.

In Silico Reaction Screening: Computational tools can be used to test the viability of numerous potential chemical reactions before any experiments are conducted in the lab. drugtargetreview.com This strategy can uncover novel synthetic pathways and predict reaction outcomes with greater accuracy. drugtargetreview.com

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models based on the this compound scaffold can guide the design of new molecules with enhanced potency and selectivity. mdpi.com

Table 1: Application of Computational Methods in the Study of this compound Derivatives

| Computational Method | Application Area | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Property Prediction | Optimize geometry and calculate quantum-chemical properties. nih.gov |

| Molecular Docking | Structure-Based Drug Design | Predict binding affinity and interactions with a biological target. nih.gov |

| Artificial Force Induced Reaction (AFIR) | Reaction Discovery | Computationally screen and predict viable synthetic reactions. drugtargetreview.com |

| Pharmacophore Generation | Ligand-Based Drug Design | Identify essential structural features for designing new active molecules. mdpi.com |

Development of Targeted Therapeutic Agents Incorporating this compound Scaffolds

The this compound moiety is an attractive scaffold for the development of targeted therapeutic agents. Scaffolds serve as the structural core for building molecules designed to interact with specific biological targets, thereby enhancing efficacy and minimizing off-target effects. nih.gov The unique physicochemical properties imparted by the gem-difluoro group—such as altered lipophilicity, metabolic stability, and pKa—can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.gov

One identified application for a related compound, this compound Hydrochloride, is as an inhibitor of the enzyme 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1), highlighting its potential as a molecular tool for biochemical applications and further therapeutic development. moleculardepot.com

Future research in this area is expected to focus on:

Kinase Inhibitors: Incorporating the scaffold into molecules designed to target specific protein kinases, which are often implicated in cancer and inflammatory diseases.

GPCR Ligands: Using the scaffold to develop ligands for G-protein coupled receptors, a large family of drug targets.

Transporter Modulators: Designing inhibitors or modulators for membrane transporters, such as the dopamine (B1211576) transporter, where fluorinated analogs have shown high potency and selectivity. nih.gov

Targeted Delivery Systems: Utilizing scaffolds not just for their direct interaction with a target, but also as a framework for delivering cytotoxic agents or other therapeutic payloads directly to diseased tissues, such as tumors. nih.govnih.gov

By systematically modifying the this compound core and attaching different functional groups, researchers can create libraries of compounds for screening against a wide range of therapeutic targets. nih.gov

Application in Other Chemical and Biological Fields

Beyond pharmaceuticals, the unique properties of the this compound scaffold make it a candidate for exploration in other technologically important areas.

The introduction of fluorine is a well-established strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and optimal physicochemical properties for transport within a plant or insect. nih.govnih.gov

The presence of fluorine can influence key properties such as:

Lipophilicity: Higher lipophilicity can enable an agrochemical to be more efficiently absorbed through the waxy outer layers of plants or the chitin (B13524) surfaces of insects. nih.gov

Binding Affinity: Fluorine atoms can alter hydrogen bonding, ionic interactions, and van der Waals forces, potentially improving the binding of the molecule to its target enzyme or receptor in a pest. nih.gov

Metabolic Resistance: The strong carbon-fluorine bond can block sites of metabolic degradation, prolonging the active life of the pesticide.

Given the significant role of fluorinated motifs in crop protection, the this compound scaffold represents a promising platform for the discovery of new active ingredients with potentially novel modes of action and favorable environmental profiles. researchgate.netresearchgate.net

Organofluorine compounds are finding increasing use in the field of material science. researchgate.net Their applications stem from the unique properties that the C-F bond imparts, such as high thermal stability, chemical resistance, and specific electronic characteristics. While specific applications of this compound in this area are still emerging, related fluorinated compounds are considered promising for use in optoelectronics and catalysis. researchgate.net There is potential for this compound and its derivatives to be used as monomers for specialty polymers or as components in electronic materials where its specific polarity and stability could be advantageous.

Addressing Stereochemical Challenges in Drug Development

Chirality plays a critical role in drug discovery and development, as different stereoisomers (enantiomers or diastereomers) of a chiral drug can have significantly different pharmacological and toxicological properties. nih.govnih.gov Although this compound itself is achiral, its derivatives often contain one or more chiral centers, leading to stereoisomers.

The key challenges and research directions in this area include:

Stereoselective Synthesis: Developing synthetic methods that produce a single, desired stereoisomer, which is often more potent and has a better safety profile than a mixture of isomers (a racemate). nih.gov

Stereochemical Integrity: Ensuring that the desired stereoisomer does not convert into other isomers under physiological or storage conditions.

Structural Determination: Accurately determining the absolute three-dimensional structure of each stereoisomer is essential. nih.gov While X-ray crystallography has been the traditional method, it is not always feasible. mdpi.com Advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are emerging as powerful tools for determining the stereochemistry of molecules directly in solution. nih.govmdpi.com

A thorough understanding and control of stereochemistry are paramount for the successful development of safe and effective drugs. ijpsjournal.comwiley-vch.de Addressing these challenges for derivatives of this compound will be crucial for their translation into therapeutic agents.

常见问题

Q. What are the optimal synthetic routes for 4,4-difluorocyclohexanamine, and how do reaction conditions influence yield?

this compound is typically synthesized via reductive amination of 4,4-difluorocyclohexanone using ammonium acetate and sodium cyanoborohydride under acidic conditions . Key parameters include:

- pH control : Maintain pH ~5–6 to stabilize intermediates.

- Temperature : Reactions at 50–60°C improve kinetics but may require inert atmospheres to prevent degradation.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) yields >90% purity. Reported yields range from 60–75%, with variations attributed to substituent effects on cyclohexane ring stability .

Q. How can researchers characterize this compound’s structural and electronic properties?

- NMR : ¹⁹F NMR (δ ≈ -120 ppm, split due to geminal fluorines) confirms fluorine substitution. ¹H NMR shows cyclohexane ring protons as a multiplet (δ 1.5–2.2 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 148.1 m/z) validates molecular weight.

- X-ray crystallography : Resolves chair conformation preferences (fluorines axial/equatorial) impacting reactivity .

Q. What role does this compound play in drug discovery workflows?

This amine serves as a rigid scaffold in kinase inhibitors and arylcyclohexylamine derivatives. For example:

- Case study : It was coupled with imidazo[1,2-b]pyridazine to develop tropomyosin receptor kinase (Trk) inhibitors, achieving IC₅₀ < 10 nM in cellular assays .

- Design rationale : Fluorination enhances metabolic stability and modulates lipophilicity (logP ~1.8) .

Advanced Research Questions

Q. How do stereochemical factors (axial vs. equatorial fluorine) affect reactivity in cross-coupling reactions?

The axial/equatorial arrangement of fluorines influences steric hindrance and electronic effects:

- Axial fluorines : Increase ring strain, accelerating SN2 reactions (e.g., nucleophilic substitutions with K₂CO₃ in DMF at 80°C).

- Equatorial fluorines : Stabilize chair conformations, favoring Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, 90°C, 12 h, yield ~75%) .

- Computational support : DFT calculations (B3LYP/6-31G*) predict activation barriers 5–8 kcal/mol higher for equatorial configurations .

Q. How should researchers resolve contradictions in reported reactivity or analytical data?

Discrepancies may arise from:

- Purity variations : Commercial batches (e.g., 97% vs. >98%) impact reaction reproducibility. Always validate via COA and HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while THF may induce side reactions.

- Case example : A 10% yield difference in amide couplings was traced to residual moisture in DMF; drying over molecular sieves resolved the issue .

Q. What computational tools are recommended for predicting physicochemical properties?

Q. What advanced spectroscopic techniques address challenges in quantifying trace impurities?

- LC-MS/MS : Detects sub-ppm levels of des-fluoro byproducts (e.g., 4-fluorocyclohexanamine) using MRM transitions (e.g., m/z 130 → 112).

- ²H NMR : Deuterated analogs (e.g., this compound-d₂) help assign signals in complex mixtures .

- XPS : Surface analysis confirms fluorine content (F1s peak ~688 eV) in solid-state samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。